ethyl 5-methyl-2-phenyl-1H-imidazole-4-carboxylate

Description

Systematic IUPAC Nomenclature and Structural Formula

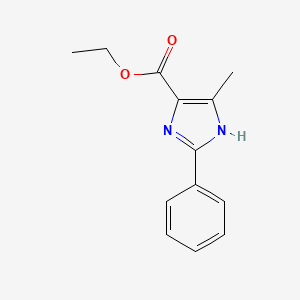

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is this compound. This designation follows the standard IUPAC conventions for heterocyclic compounds, where the imidazole ring serves as the parent structure with appropriate locants indicating the positions of substituents. The structural formula reveals a five-membered heterocyclic ring containing two nitrogen atoms at positions 1 and 3, with specific substituents positioned according to the numbering system established for imidazole derivatives.

The compound's structure can be represented by the molecular descriptor SMILES notation: O=C(C1=C(C)N=C(C2=CC=CC=C2)N1)OCC. This notation provides a linear representation of the three-dimensional molecular structure, indicating the connectivity between atoms and the presence of aromatic systems. The InChI representation further confirms the structural identity: InChI=1S/C13H14N2O2/c1-3-17-13(16)11-9(2)14-12(15-11)10-7-5-4-6-8-10/h4-8H,3H2,1-2H3,(H,14,15). The molecular structure demonstrates the characteristic features of substituted imidazole compounds, with the phenyl group attached at position 2 contributing to the compound's aromatic character and the ethyl carboxylate group at position 4 providing ester functionality.

Table 1: Structural Identifiers for this compound

| Identifier Type | Value |

|---|---|

| IUPAC Name | This compound |

| SMILES | O=C(C1=C(C)N=C(C2=CC=CC=C2)N1)OCC |

| InChI | InChI=1S/C13H14N2O2/c1-3-17-13(16)11-9(2)14-12(15-11)10-7-5-4-6-8-10/h4-8H,3H2,1-2H3,(H,14,15) |

| InChIKey | NBVIVZIQTRTTBY-UHFFFAOYSA-N |

Alternative Chemical Designations and Registry Numbers

The compound is registered under the Chemical Abstracts Service number 77335-93-4, which serves as its primary unique identifier in chemical databases and regulatory systems. This CAS number provides unambiguous identification across various chemical information systems and facilitates accurate communication among researchers and chemical suppliers. The MDL number MFCD09759050 represents another important identifier used in chemical inventory management systems and provides additional verification of the compound's identity.

Alternative nomenclature systems have generated several synonymous designations for this compound. The name 5-methyl-2-phenyl-3H-imidazole-4-carboxylic acid ethyl ester appears frequently in chemical literature and represents an alternative systematic naming approach that emphasizes the ester functionality. Additional designations include ethyl 4-methyl-2-phenyl-1H-imidazole-5-carboxylate, which reflects different numbering conventions that may be encountered in various chemical databases. The Chinese nomenclature 5-甲基-2-苯基-1H-咪唑-4-羧酸乙酯 provides the equivalent designation in Chinese chemical literature.

Database-specific identifiers further expand the range of designations associated with this compound. The PubChem Compound Identifier 12706495 links the compound to comprehensive chemical information in the PubChem database. The ZINC database identifier ZINC19737173 provides access to additional three-dimensional structural information and computational data relevant to drug discovery applications. These multiple identifier systems ensure comprehensive coverage across different chemical information platforms and facilitate cross-referencing between various databases.

Table 2: Registry Numbers and Alternative Designations

| Registry Type | Identifier | Source Database |

|---|---|---|

| CAS Number | 77335-93-4 | Chemical Abstracts Service |

| MDL Number | MFCD09759050 | MDL Information Systems |

| PubChem CID | 12706495 | PubChem Database |

| ZINC ID | ZINC19737173 | ZINC Database |

| InChIKey | NBVIVZIQTRTTBY-UHFFFAOYSA-N | International Chemical Identifier |

Molecular Formula and Weight Analysis

The molecular formula C13H14N2O2 accurately represents the atomic composition of this compound. This formula indicates the presence of thirteen carbon atoms, fourteen hydrogen atoms, two nitrogen atoms, and two oxygen atoms, providing a complete inventory of the compound's elemental composition. The molecular weight has been precisely calculated as 230.26 grams per mole, with slight variations in reported values across different sources reflecting differences in computational precision and atomic weight standards.

Detailed analysis of the molecular composition reveals the distribution of atoms across different functional groups within the molecule. The imidazole core contributes three carbon atoms and two nitrogen atoms to the overall formula, while the phenyl substituent adds six carbon atoms and five hydrogen atoms. The ethyl carboxylate moiety accounts for three carbon atoms, five hydrogen atoms, and two oxygen atoms, with the remaining methyl group contributing one carbon atom and three hydrogen atoms. This systematic breakdown of atomic contributions facilitates understanding of the compound's structural components and their relative contributions to molecular properties.

The molecular weight determination has been confirmed through multiple computational approaches, with PubChem calculations yielding 230.26 g/mol. Alternative computational methods have produced values of 230.27 g/mol, representing minor variations that fall within acceptable computational precision limits. The precise molecular weight serves as a critical parameter for analytical chemistry applications, including mass spectrometry identification and quantitative analysis protocols.

Table 3: Molecular Composition Analysis

| Component | Carbon Atoms | Hydrogen Atoms | Nitrogen Atoms | Oxygen Atoms |

|---|---|---|---|---|

| Imidazole Core | 3 | 1 | 2 | 0 |

| Phenyl Group | 6 | 5 | 0 | 0 |

| Ethyl Carboxylate | 3 | 5 | 0 | 2 |

| Methyl Substituent | 1 | 3 | 0 | 0 |

| Total | 13 | 14 | 2 | 2 |

Physical property calculations based on the molecular formula provide additional insights into the compound's characteristics. The topological polar surface area has been calculated as 55 square angstroms, indicating moderate polarity that influences solubility and membrane permeability properties. The compound contains four rotatable bonds, suggesting moderate conformational flexibility that may influence its interaction with biological targets. The presence of one hydrogen bond donor and four hydrogen bond acceptors further characterizes the compound's potential for intermolecular interactions.

Table 4: Calculated Molecular Properties

| Property | Value | Unit |

|---|---|---|

| Molecular Weight | 230.26 | g/mol |

| Exact Mass | 230.10600 | g/mol |

| Topological Polar Surface Area | 55 | Ų |

| Rotatable Bond Count | 4 | - |

| Hydrogen Bond Donors | 1 | - |

| Hydrogen Bond Acceptors | 4 | - |

| Heavy Atom Count | 17 | - |

Propriétés

IUPAC Name |

ethyl 5-methyl-2-phenyl-1H-imidazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O2/c1-3-17-13(16)11-9(2)14-12(15-11)10-7-5-4-6-8-10/h4-8H,3H2,1-2H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBVIVZIQTRTTBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC(=N1)C2=CC=CC=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50507519 | |

| Record name | Ethyl 5-methyl-2-phenyl-1H-imidazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50507519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77335-93-4 | |

| Record name | Ethyl 5-methyl-2-phenyl-1H-imidazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50507519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Reaction Overview

- Starting materials: 1,2-diaza-1,3-dienes (DDs), primary aromatic amines (e.g., aniline derivatives), and aldehydes (such as paraformaldehyde or benzaldehyde).

- Process: The DDs react with the amine to form α-aminohydrazones, which then condense with aldehydes under microwave irradiation.

- Mechanism: Microwave heating facilitates the generation of azavinyl azomethine ylides, which undergo a 1,5-electrocyclization to form the imidazole ring.

- Outcome: Functionalized imidazole-4-carboxylates with substituents modulated at the C-2, N-3, and C-5 positions depending on the choice of starting materials.

Experimental Conditions

- Solvent: Acetonitrile.

- Microwave parameters: Temperature at 150 °C, pressure at 150 psi, power at 150 W, reaction time approximately 20 minutes.

- Reaction vessel: Sealed glass vials in a temperature- and pressure-controlled microwave reactor.

Yields and Scope

- Yields for this compound analogues typically range from 60% to 80% under microwave conditions, representing an improvement over conventional reflux methods (which yield around 50–55%).

- Both aliphatic and aromatic amines perform well.

- The method allows for variation of the aldehyde to introduce different substituents at the 2-position.

- The substituent at the 5-position can be tailored by using different DD precursors.

Detailed Data Tables from Microwave-Assisted Synthesis

| Entry | DD Precursor | Amine | Aldehyde | Product (Imidazole) | Yield (%) |

|---|---|---|---|---|---|

| 1 | 1a (in situ) | Benzylamine | Paraformaldehyde | This compound | 78 |

| 2 | 1b (isolated) | Benzylamine | Paraformaldehyde | This compound | 77 |

| 3 | 1a (in situ) | Benzylamine | Butanal | 2-Butyl substituted imidazole-4-carboxylate | 79 |

| 4 | 1b (isolated) | Benzylamine | Benzaldehyde | 2-Phenyl substituted imidazole-4-carboxylate | 50 |

Note: DD 1a and 1b refer to different 1,2-diaza-1,3-diene precursors; 1a is prepared in situ and 1b is a shelf-stable compound.

Mechanistic Insights

The reaction proceeds via:

- Michael-type 1,4-conjugate addition of the DD precursor with the primary amine to form α-aminohydrazones.

- Condensation with aldehydes to generate iminium ions.

- Microwave-assisted formation of azavinyl azomethine ylides.

- 1,5-electrocyclization to form the imidazole ring.

- Aromatization with loss of carbamate or urea groups to yield the final imidazole-4-carboxylate.

This mechanism explains the efficiency and functional group tolerance of the microwave-assisted method, enabling the synthesis of highly functionalized imidazoles in a straightforward manner.

Comparative Analysis of Preparation Methods

| Feature | Classical Multi-Step Synthesis | Microwave-Assisted One-Pot Synthesis |

|---|---|---|

| Reaction Time | Hours to days | 20 minutes |

| Yield | Moderate (50–60%) | Higher (up to 80%) |

| Workup Complexity | Multiple purification steps | Simplified, often one chromatographic step |

| Functional Group Modulation | Limited | High (variation at C-2, N-3, C-5) |

| Scalability | Moderate | Potentially high with microwave reactors |

| Equipment Requirements | Conventional lab setup | Microwave reactor |

Summary and Outlook

The preparation of this compound has evolved from classical multi-step syntheses to innovative microwave-assisted one-pot multicomponent reactions. The latter offers significant advantages in efficiency, yield, and functional group versatility. By selecting appropriate 1,2-diaza-1,3-diene precursors, amines, and aldehydes, chemists can tailor the substitution pattern on the imidazole core, which is valuable for further pharmaceutical or material science applications.

These methods are supported by detailed experimental data and mechanistic understanding, making them authoritative and reliable for synthetic organic chemists aiming to prepare this compound or its analogues.

Analyse Des Réactions Chimiques

Ester Hydrolysis and Derivative Formation

The ethyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for generating bioactive intermediates:

Reaction Conditions

In one study, hydrolysis of the ester group facilitated the synthesis of 1,5-diaryl-imidazole-4-carboxylic acids, which exhibited enhanced binding to biological targets compared to ester analogs .

Nucleophilic Substitution at the Ester Group

The ethoxycarbonyl group participates in nucleophilic acyl substitution reactions, enabling the introduction of amines, hydrazides, and other nucleophiles:

Key Reactions

Carbohydrazide derivatives have been explored as antimicrobial agents due to their ability to chelate metal ions and disrupt microbial enzyme activity .

Imidazole Ring Functionalization

The 1H-imidazole core undergoes regioselective reactions at nitrogen and carbon positions:

Deprotonation and Alkylation

The NH group (pKa ~14–15) is deprotonated under strong bases (e.g., NaH), enabling N-alkylation:

-

Example : Methylation with iodomethane yields N-methyl derivatives, altering electronic properties for coordination chemistry.

Electrophilic Aromatic Substitution

The phenyl ring at C-2 undergoes electrophilic substitution (e.g., nitration, sulfonation):

| Reaction | Conditions | Product |

|---|---|---|

| Nitration | HNO₃, H₂SO₄, 0–5°C | 2-(3-Nitrophenyl)-substituted imidazole |

| Bromination | Br₂, FeBr₃, CH₂Cl₂ | 2-(4-Bromophenyl)-substituted imidazole |

These modifications enhance π-stacking interactions in supramolecular assemblies.

Cross-Coupling Reactions

The phenyl group facilitates transition-metal-catalyzed couplings, enabling structural diversification:

Palladium-Catalyzed Suzuki Reaction

-

Example : Coupling with 4-fluorophenylboronic acid introduces electron-withdrawing groups, modulating bioactivity .

Coordination Chemistry

The imidazole nitrogen and carboxylate group act as ligands for metal ions:

| Metal Salt | Complex Formed | Application |

|---|---|---|

| Cu(II) acetate | Tetradentate Cu-imidazole complex | Catalytic oxidation of alcohols |

| ZnCl₂ | Zn-carboxylate coordination polymer | Luminescent materials |

Comparative Reactivity

A reactivity analysis against analogs highlights its unique behavior:

| Compound | Key Reactivity Difference |

|---|---|

| Ethyl 5-methyl-2-(2-trifluoromethylphenyl)-imidazole-4-carboxylate | Enhanced electrophilicity due to -CF₃ group |

| Ethyl 5-methyl-2-(3-thienyl)-imidazole-4-carboxylate | Thiophene enables conjugate addition reactions |

Applications De Recherche Scientifique

Chemical Properties and Structure

EMPHIC is characterized by its imidazole ring structure, which includes an ethyl ester group and a phenyl substituent. Its molecular formula is with a molecular weight of approximately 230.26 g/mol. The unique structural features contribute to its reactivity and interaction with biological targets.

Scientific Research Applications

The applications of EMPHIC can be categorized into several key areas:

Medicinal Chemistry

- Antimicrobial Activity : EMPHIC has demonstrated significant antimicrobial properties against various pathogens, making it a candidate for developing new antibiotics. Research indicates that it can inhibit the growth of bacteria such as Pseudomonas aeruginosa, a common concern in cystic fibrosis patients .

- Enzyme Inhibition : EMPHIC acts as an inhibitor for enzymes such as xanthine oxidase and β-glucuronidase. Its inhibition of xanthine oxidase can reduce uric acid production, offering therapeutic potential for conditions like gout .

Agrochemicals

- Pesticide Development : The stability and reactivity of EMPHIC make it suitable for developing agrochemicals. Its ability to modulate biological pathways can lead to effective pest control agents.

Material Sciences

- Functional Materials : The unique properties of EMPHIC allow it to be used in synthesizing functional materials with specific chemical functionalities, which can be utilized in various industrial applications.

Case Studies

Several studies have explored the biological activity of EMPHIC:

In Vitro Studies

In vitro assays demonstrated that EMPHIC exhibited significant inhibition rates against xanthine oxidase (up to 85% at certain concentrations) and moderate inhibition against β-glucuronidase. These findings highlight the compound's potential as an effective therapeutic agent in managing conditions associated with these enzymes.

Structure-Activity Relationship (SAR) Analysis

A SAR analysis indicated that modifications to the imidazole ring or substituents on the phenyl group can enhance or diminish inhibitory effects on target enzymes. For example, increasing steric hindrance around the nitrogen atoms in the imidazole ring often correlates with increased enzyme inhibition.

Mécanisme D'action

The mechanism of action of ethyl 5-methyl-2-phenyl-1H-imidazole-4-carboxylate involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, affecting enzymatic activity. Additionally, the compound can interact with biological receptors, modulating signal transduction pathways. These interactions contribute to its diverse biological activities .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The following table and analysis highlight key structural analogs of ethyl 5-methyl-2-phenyl-1H-imidazole-4-carboxylate, emphasizing substituent effects on physicochemical properties and synthetic outcomes.

Table 1: Structural and Functional Comparison of Imidazole Carboxylate Derivatives

Key Observations:

Electron-Withdrawing Groups (e.g., bromo, CF3O): Elevate lipophilicity (logP) and may improve bioavailability. The trifluoromethoxy group in also confers metabolic stability due to fluorine’s inertness. Halogens (e.g., Cl, F): Introduce halogen bonding capabilities, which can influence molecular recognition in biological targets .

Ester Group Impact :

- Ethyl vs. Methyl Esters : Ethyl esters generally exhibit higher lipophilicity than methyl esters, favoring passive diffusion across biological membranes. For example, ethyl derivatives like the target compound may have prolonged half-lives compared to methyl analogs .

Synthetic Yields :

- Substituents influence reaction efficiency. Brominated derivatives (e.g., 4g, 35% yield) are synthesized more efficiently than methoxy analogs (e.g., 4f, 22% yield), possibly due to steric or electronic factors during cyclization .

Research Findings and Implications

- Crystallography : Structural validation via techniques like X-ray diffraction (using SHELX ) confirms the imidazole core’s planar geometry and hydrogen-bonding patterns, critical for understanding intermolecular interactions .

- Drug Design : The ethyl ester in the target compound may serve as a prodrug moiety, as seen in TCV-116, which is hydrolyzed in vivo to its active carboxylic acid form .

- Future Directions : Functionalization with bioisosteric groups (e.g., tetrazoles) or exploration of position 1 substitutions (e.g., benzyl groups ) could optimize pharmacokinetic profiles.

Activité Biologique

Ethyl 5-methyl-2-phenyl-1H-imidazole-4-carboxylate (EMPHIC) is a compound of significant interest in medicinal chemistry due to its biological activities, particularly as an enzyme inhibitor. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

EMPHIC is characterized by a five-membered imidazole ring containing two nitrogen atoms and three carbon atoms, along with an ethyl ester group and a phenyl substituent. Its molecular formula is with a molecular weight of approximately 231.25 g/mol. The compound is typically a solid at room temperature and exhibits solubility in various polar solvents, which is advantageous for its biochemical applications.

Enzyme Inhibition

One of the primary biological activities of EMPHIC is its role as an inhibitor of specific enzymes:

- Xanthine Oxidase : EMPHIC has been shown to inhibit xanthine oxidase, an enzyme involved in the oxidative metabolism of purines. This inhibition can potentially reduce the production of uric acid, making it relevant in the treatment of gout and other conditions associated with hyperuricemia.

- β-Glucuronidase : The compound also inhibits β-glucuronidase, an enzyme that plays a role in drug metabolism and detoxification processes. By modulating this enzyme's activity, EMPHIC may influence the pharmacokinetics of various drugs.

The mechanism through which EMPHIC exerts its biological effects involves interaction with specific molecular targets:

- Binding Affinity : Studies have characterized the binding affinity and kinetics of EMPHIC with xanthine oxidase and β-glucuronidase using biochemical assays. These interactions suggest a competitive inhibition mechanism, where EMPHIC competes with natural substrates for binding to the active sites of these enzymes .

- Cellular Signaling Pathways : Research indicates that EMPHIC may affect cellular signaling pathways related to oxidative stress, further supporting its potential therapeutic applications in conditions characterized by oxidative damage.

Research Findings and Case Studies

Several studies have explored the biological activity of EMPHIC:

- In Vitro Studies : In vitro assays demonstrated that EMPHIC exhibited significant inhibition rates against xanthine oxidase (up to 85% at certain concentrations) and moderate inhibition against β-glucuronidase .

- Structure-Activity Relationship (SAR) : A structure-activity relationship analysis has shown that modifications to the imidazole ring or substituents on the phenyl group can enhance or diminish the inhibitory effects on these enzymes. For instance, increasing steric hindrance around the nitrogen atoms in the imidazole ring often correlates with increased enzyme inhibition.

Comparative Analysis with Similar Compounds

The following table summarizes key structural features and biological activities of compounds related to EMPHIC:

| Compound Name | Structural Features | Unique Aspects | Enzyme Inhibition Activity |

|---|---|---|---|

| Ethyl 2-phenylimidazole-5-carboxylate | Imidazole ring with phenyl group | Different carboxylic acid position | Moderate |

| 5-Methylimidazole | Simplified structure without phenyl group | Primarily used in synthesis | None |

| Ethyl imidazole-4-carboxylic acid | Imidazole ring with carboxylic acid | Focus on carboxylic acid functionality | Low |

EMPHIC stands out due to its specific inhibition properties against xanthine oxidase and β-glucuronidase, which are not as pronounced in other similar compounds.

Q & A

Q. What are the established synthetic routes for ethyl 5-methyl-2-phenyl-1H-imidazole-4-carboxylate, and how can reaction yields be optimized?

Methodological Answer: The compound is typically synthesized via cyclocondensation of precursors like ethyl acetoacetate and phenylhydrazine, followed by functionalization at the 4-position. For example, describes a similar imidazole derivative synthesized using ethyl acetoacetate, DMF-DMA, and phenylhydrazine under reflux conditions. Yield optimization involves solvent selection (e.g., ethanol or DMF), temperature control (80–120°C), and catalyst screening (e.g., acetic acid or Lewis acids). Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity (>95%) .

Q. How can spectroscopic techniques (NMR, IR, MS) validate the structure of this compound?

Methodological Answer:

- 1H/13C NMR : Confirm aromatic protons (δ 7.2–7.8 ppm for phenyl), methyl groups (δ 2.3–2.6 ppm), and ester carbonyl (δ ~165–170 ppm). provides reference shifts for analogous pyrazole-carboxylates.

- IR : Ester C=O stretching (~1700 cm⁻¹) and N–H imidazole vibrations (~3200 cm⁻¹).

- Mass Spectrometry : Molecular ion peaks matching the molecular weight (e.g., 260.3 g/mol) and fragmentation patterns consistent with imidazole ring cleavage.

Cross-validate with high-resolution mass spectrometry (HRMS) for empirical formula confirmation .

Q. What preliminary pharmacological screening strategies are recommended for this compound?

Methodological Answer: Initial evaluation includes:

- Enzyme Inhibition Assays : Test against targets like xanthine oxidase (see for imidazole derivatives as inhibitors) using UV-Vis spectroscopy to monitor uric acid formation.

- Cytotoxicity Screening : MTT assays on cell lines (e.g., HeLa or HepG2) at concentrations 1–100 µM.

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding affinities to receptors (e.g., highlights docking studies for imidazole-thiazole hybrids) .

Advanced Research Questions

Q. How can contradictions between spectroscopic data and X-ray crystallographic results be resolved?

Methodological Answer: Discrepancies may arise from dynamic effects (e.g., tautomerism) or crystal packing forces. Strategies include:

- Variable-Temperature NMR : Detect tautomeric equilibria (e.g., 1H-imidazole vs. 3H-imidazole forms).

- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., discusses hydrogen-bonding patterns).

- DFT Calculations : Compare optimized gas-phase structures (B3LYP/6-311+G(d,p)) with crystallographic data to identify conformational distortions .

Q. What computational methods optimize the synthesis pathway for scale-up?

Methodological Answer:

- Reaction Path Search : Use quantum chemical methods (e.g., Gaussian or ORCA) to identify low-energy intermediates. highlights ICReDD’s approach combining computation and experimental feedback.

- Machine Learning : Train models on reaction databases to predict optimal conditions (solvent, catalyst, temperature).

- Process Simulation : Aspen Plus or COMSOL models for heat/mass transfer analysis in continuous-flow reactors .

Q. How do hydrogen-bonding networks in the crystal lattice influence physicochemical properties?

Methodological Answer:

- Graph Set Analysis : Apply Etter’s rules () to classify hydrogen bonds (e.g., R²₂(8) motifs).

- Thermal Analysis : Correlate melting points (DSC/TGA) with lattice energy calculated via PIXEL (software for intermolecular interaction energies).

- Solubility Prediction : Use COSMO-RS to model solvent interactions based on crystal packing .

Q. What mechanistic insights exist for side reactions during imidazole ring formation?

Methodological Answer:

- Isotopic Labeling : Track 15N or 13C in intermediates using LC-MS to identify off-pathway species.

- In Situ IR Spectroscopy : Monitor carbonyl intermediates in real-time.

- DFT Transition State Analysis : Identify energy barriers for competing pathways (e.g., ring closure vs. dimerization) .

Q. How can derivatives be designed to enhance target selectivity in enzyme inhibition?

Methodological Answer:

- Structure-Activity Relationship (SAR) : Modify substituents at the 2-phenyl (electron-withdrawing groups) or 5-methyl (steric bulk) positions. demonstrates fluorophenyl derivatives improving xanthine oxidase affinity.

- Free-Wilson Analysis : Quantify contributions of substituents to bioactivity using combinatorial libraries .

Q. What protocols validate the absence of twinning or disorder in single-crystal structures?

Methodological Answer:

Q. How does the compound degrade under oxidative or hydrolytic conditions?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.